4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide

Pharmacology Target Engagement Data Integrity

Researchers seeking novel chemotypes for unbiased screening face limited access to well-characterized, structurally unique building blocks. This compound bridges that gap with its distinct 3-cyanopyridin-2-yloxy and 2-fluorophenyl carboxamide architecture on a piperidine core - a combination absent from common fragment libraries. Computed drug-like properties (XLogP3 2.4, TPSA 78.3 Ų) support lead optimization compatibility. Dual utility: diversity screening library enrichment for phenotypic or biochemical assays; analytical reference standard for regioisomeric confirmation via NMR/LC-MS. Supplied with certificate of analysis; batch-to-batch consistency guaranteed.

Molecular Formula C18H17FN4O2
Molecular Weight 340.358
CAS No. 1796968-46-1
Cat. No. B2626861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide
CAS1796968-46-1
Molecular FormulaC18H17FN4O2
Molecular Weight340.358
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C18H17FN4O2/c19-15-5-1-2-6-16(15)22-18(24)23-10-7-14(8-11-23)25-17-13(12-20)4-3-9-21-17/h1-6,9,14H,7-8,10-11H2,(H,22,24)
InChIKeyYLLIYUWOIUSSCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3-Cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide: Chemical Identity and Procurement Baseline


The compound 4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide (CAS 1796968-46-1) is a synthetic small molecule with a piperidine-1-carboxamide core, a 3-cyanopyridin-2-yloxy substituent, and a 2-fluorophenyl group [1]. Its molecular formula is C18H17FN4O2, with a molecular weight of 340.4 g/mol [1]. This compound is listed in commercial chemical catalogs for research use but lacks primary literature reporting biological activity or target engagement [1]. Any claims of receptor antagonism found on non-authoritative platforms are unverified and contradicted by structural evidence.

Why Generic Substitution Is Not Advisable for 4-((3-Cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide


In the absence of any primary quantitative structure-activity relationship (SAR) data or target-specific pharmacological profiling for 4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide [1], any structurally similar piperidine carboxamide analog cannot be assumed to be functionally interchangeable. The specific regio- and stereochemical features—including the 3-cyano orientation on the pyridine and the 2-fluoro substitution on the phenyl ring—are known in medicinal chemistry to critically influence target binding, selectivity, and pharmacokinetic properties. Without comparative assay data for this exact molecule, substitution introduces unknowable project risk and breaks experimental reproducibility.

Quantitative Differentiation Evidence for 4-((3-Cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide


Absence of Verified Biological Activity Data: A Critical Procurement Consideration

An exhaustive search of primary research papers, patent databases, and authoritative repositories (PubChem, ChEMBL) returns zero quantitative biological assay data for this compound. This is in stark contrast to verified pharmacological tool compounds which have documented IC50/Ki values in standard assays. Any claims of nociceptin/orphanin FQ receptor antagonism or melanocortin receptor antagonism attributed to this CAS number are confined to excluded vendor databases and are structurally incongruent with known antagonists (e.g., JNJ-10229570, CAS 524923-88-4) [1]. The quantitative differentiation is therefore N/A.

Pharmacology Target Engagement Data Integrity

Structural Uniqueness Relative to Nearest Commercially Available Analogs

A 2D similarity search reveals that the closest commercially available analogs, such as 4-((3-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide and 3-((4-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, possess different substitution patterns on the N-phenyl ring and the position of the oxy-linkage on the piperidine. The target compound uniquely combines a 2-fluorophenyl carboxamide with a 4-substituted piperidine ether of 3-cyanopyridine. Quantitative predictions (e.g., XLogP3 of 2.4, Topological Polar Surface Area of 78.3 Ų [1]) provide a basis for inferring class-level property differentiation, but true functional differentiation remains unproven without assay data.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Data Integrity: Misattribution of Biological Annotations

Multiple vendor databases claim this compound is a selective antagonist of the nociceptin/orphanin FQ receptor and synonymize it with JNJ-10229570 (CAS 524923-88-4). Chemical structure analysis confirms these are completely distinct chemical entities: the target compound features a piperidine-1-carboxamide core, while JNJ-10229570 is a thiadiazole derivative [1]. This misattribution directly impacts procurement decisions. A correct selection requires verification against authoritative databases; in this case, zero bioassay annotations exist in PubChem or ChEMBL for CID 71799052.

Data Integrity Procurement Risk Vendor Validation

Research Application Scenarios for 4-((3-Cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide


Use as a Structurally Unique Fragment or Intermediate in Unbiased Screening

This compound can serve as a structurally distinct entry in a diverse compound library for unbiased phenotypic or biochemical screening. Its unique combination of a 3-cyanopyridine and 2-fluorophenyl carboxamide distinguishes it from other piperidine-based fragments [1]. However, any 'hit' must be confirmed through retesting with a fresh, independently synthesized sample, as the baseline pharmacological profile is unknown.

Chemical Biology Probe Development with Full Target Deconvolution

Medicinal chemistry teams interested in exploring piperidine carboxamide scaffolds for novel target space may use this compound as a starting point for SAR exploration. The computed properties (XLogP3 2.4, TPSA 78.3 Ų) suggest it is a permissible chemical scaffold for lead optimization [1]. Synthesis of focused analog libraries and subsequent target deconvolution via chemical proteomics or thermal shift assays would be necessary to establish a functional profile.

Analytical Reference Standard for Isomer Identification

In synthetic chemistry laboratories preparing piperidine carboxamide derivatives, this compound can be used as an analytical reference standard to confirm the regioisomeric identity of the 3-cyanopyridin-2-yloxy and 2-fluorophenyl groups via techniques such as NMR or LC-MS [1]. This application relies solely on its structural characterization, not on unknown biological activity.

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